molecular formula C9H10ClNO3S B2904275 methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate CAS No. 87685-13-0

methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate

Cat. No.: B2904275
CAS No.: 87685-13-0
M. Wt: 247.69
InChI Key: YUVKYHLYLVTJEN-UHFFFAOYSA-N
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Description

methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate typically involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of azido or amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Hydrolysis: Formation of 3-[(2-chloroacetyl)amino]-4-methylthiophene-2-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, which is useful in enzyme inhibition studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The thiophene ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition. This property is exploited in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-bromoacetyl)amino]-4-methyl-2-thiophenecarboxylate
  • Methyl 3-[(2-iodoacetyl)amino]-4-methyl-2-thiophenecarboxylate
  • Methyl 3-[(2-fluoroacetyl)amino]-4-methyl-2-thiophenecarboxylate

Uniqueness

methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-4-15-8(9(13)14-2)7(5)11-6(12)3-10/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKYHLYLVTJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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